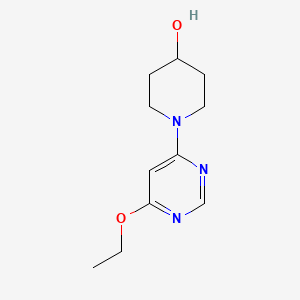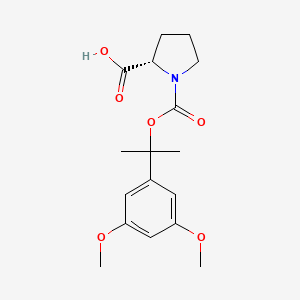
Azanide;hydrogen carbonate;platinum(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azanide;hydrogen carbonate;platinum(2+) is a complex compound that consists of azanide (NH₂⁻), hydrogen carbonate (HCO₃⁻), and platinum in the +2 oxidation state (Pt²⁺)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azanide;hydrogen carbonate;platinum(2+) typically involves the reaction of platinum(II) salts with azanide and hydrogen carbonate sources. One common method is to dissolve platinum(II) chloride (PtCl₂) in water, followed by the addition of sodium azanide (NaNH₂) and sodium hydrogen carbonate (NaHCO₃). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of azanide;hydrogen carbonate;platinum(2+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as filtration, crystallization, and drying are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Azanide;hydrogen carbonate;platinum(2+) can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form platinum metal or lower oxidation state complexes.
Substitution: Ligands such as azanide and hydrogen carbonate can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum metal. Substitution reactions can result in the formation of new platinum complexes with different ligands.
科学研究应用
Azanide;hydrogen carbonate;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to investigate its use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
作用机制
The mechanism by which azanide;hydrogen carbonate;platinum(2+) exerts its effects involves the interaction of the platinum center with various molecular targets. In catalysis, the platinum center facilitates the activation of substrates, leading to the formation of reaction intermediates and products. In biological systems, the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death or other therapeutic effects.
相似化合物的比较
Similar Compounds
Platinum(II) chloride (PtCl₂): A common platinum(II) compound used in various chemical reactions.
Sodium azanide (NaNH₂): A source of azanide ions used in organic synthesis.
Sodium hydrogen carbonate (NaHCO₃): A common reagent used in acid-base reactions.
Uniqueness
Azanide;hydrogen carbonate;platinum(2+) is unique due to the combination of azanide, hydrogen carbonate, and platinum(2+) in a single compound. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, materials science, and medicine.
属性
分子式 |
CH9N4O3Pt-3 |
|---|---|
分子量 |
320.19 g/mol |
IUPAC 名称 |
azanide;hydrogen carbonate;platinum(2+) |
InChI |
InChI=1S/CH2O3.4H2N.Pt/c2-1(3)4;;;;;/h(H2,2,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChI 键 |
RIQJBJYXZPMIAW-UHFFFAOYSA-M |
规范 SMILES |
C(=O)(O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-[4,5-dimethoxy-2-[(5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B12326879.png)
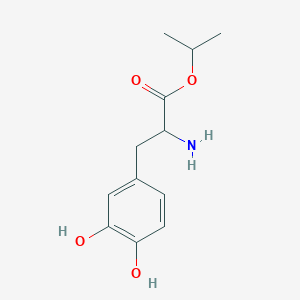
![[(4S,7aR)-1-[(1S,2R)-2-Hydroxy-5-(methoxymethoxy)-1,5-dimethyl-hex-3-ynyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoater](/img/structure/B12326891.png)

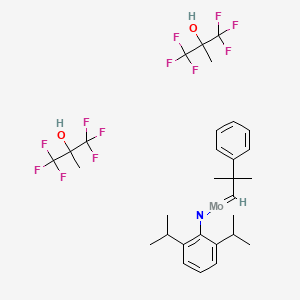
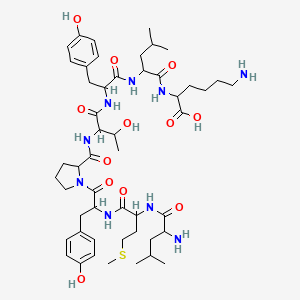
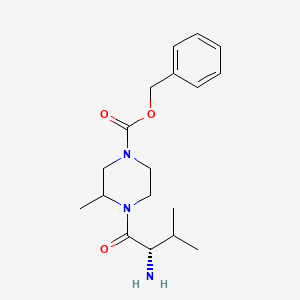
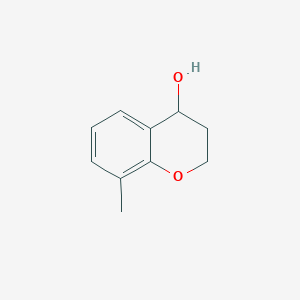
![N-[(1-aminocyclohexyl)methyl]acetamide](/img/structure/B12326938.png)
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)
